molecular formula C18H23N3O6S B2607446 Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate CAS No. 717830-79-0

Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

Cat. No. B2607446
CAS RN: 717830-79-0
M. Wt: 409.46
InChI Key: BFNOEXWZSUQMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as “DMT” and is a member of the terephthalate family. The purpose of

Mechanism Of Action

The mechanism of action of DMT is not fully understood. However, it is believed that DMT interacts with specific targets in the body through its functional groups such as the carbonyl and thioamide groups. The binding of DMT to these targets can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DMT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMT can inhibit the growth of cancer cells and induce apoptosis. DMT has also been shown to have anti-inflammatory and antioxidant properties. In addition, DMT can modulate the immune system and enhance the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

DMT has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. DMT can also form stable complexes with various drugs, making it an excellent candidate for drug delivery systems. However, DMT has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMT can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on DMT. One area of research is the development of targeted drug delivery systems using DMT. Another area of research is the use of DMT as a contrast agent in imaging techniques. In addition, the potential anti-cancer properties of DMT need to be further explored. The use of DMT in sensor technology is another area of research that has potential applications in various fields. Overall, the potential applications of DMT are vast, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

DMT can be synthesized through a reaction between dimethyl terephthalate and 4-(ethoxycarbonyl)piperazine-1-carbothioamide. This reaction takes place in the presence of a catalyst such as triethylamine and produces DMT as a white crystalline powder. The yield of this reaction is high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

DMT has been extensively studied for its potential applications in various fields such as drug delivery, imaging, and sensor technology. DMT can be used as a drug carrier due to its ability to form stable complexes with various drugs. This property of DMT makes it an excellent candidate for targeted drug delivery systems. In addition, DMT can also be used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. The ability of DMT to bind to specific targets can also be utilized in sensor technology.

properties

IUPAC Name

dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-4-27-18(24)21-9-7-20(8-10-21)17(28)19-14-11-12(15(22)25-2)5-6-13(14)16(23)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOEXWZSUQMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.